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Amuvatinib hydrochloride - 1055986-67-8

Amuvatinib hydrochloride

Catalog Number: EVT-259882
CAS Number: 1055986-67-8
Molecular Formula: C23H22ClN5O3S
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amuvatinib Hydrochloride is the hydrochloride salt of an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.
Classification

Amuvatinib hydrochloride falls under the category of antineoplastic agents due to its application in cancer therapy. It is classified as a tyrosine kinase inhibitor, which plays a crucial role in disrupting cellular signaling pathways that promote tumor growth and survival.

Synthesis Analysis

The synthesis of amuvatinib hydrochloride involves a multi-step process that typically includes the formation of key intermediates and the introduction of various functional groups. The synthesis begins with the construction of a piperazine ring, followed by the incorporation of benzofuran derivatives and other substituents to achieve the final structure.

Detailed Synthetic Route

  1. Formation of Intermediates: The initial steps involve creating intermediates through reactions such as alkylation and acylation.
  2. Ring Closure: Key steps include cyclization reactions that form the piperazine structure.
  3. Functional Group Modifications: Subsequent reactions introduce functional groups necessary for biological activity.
  4. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
Molecular Structure Analysis

The molecular structure of amuvatinib hydrochloride is characterized by several key features:

  • Core Structure: It contains a piperazine ring that is central to its activity as a tyrosine kinase inhibitor.
  • Functional Groups: The presence of various functional groups enhances its solubility and bioavailability.
  • 3D Configuration: The compound's three-dimensional conformation is essential for its interaction with target proteins.

Relevant Data

  • SMILES Notation: S=C(N1CCN(C2C3OC4C(C=3N=CN=2)=CC=CC=4)CC1)NCC1C=C2C(OCO2)=CC=1
  • InChI Key: FOFDIMHVKGYHRU-UHFFFAOYSA-N
  • Complexity Index: 678, indicating a relatively complex structure .
Chemical Reactions Analysis

Amuvatinib hydrochloride participates in various chemical reactions that are critical for its synthesis and functionality:

  • Oxidation Reactions: These involve the addition of oxygen or removal of hydrogen, often facilitated by agents like hydrogen peroxide.
  • Reduction Reactions: Involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution Reactions: These replace one functional group with another and are significant in modifying the compound's properties.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents include halides and nucleophiles under controlled conditions.
Mechanism of Action

The mechanism by which amuvatinib hydrochloride exerts its effects involves selective inhibition of multiple tyrosine kinases:

  • Target Inhibition: It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity. This includes receptors such as c-MET and c-KIT.
  • Disruption of Signaling Pathways: By inhibiting these kinases, amuvatinib disrupts critical signaling pathways that promote tumor cell proliferation and survival.
  • Impact on DNA Repair: The compound also inhibits Rad51 protein, crucial for homologous recombination repair in cancer cells, leading to increased DNA damage and cell death .
Physical and Chemical Properties Analysis

Amuvatinib hydrochloride exhibits several important physical and chemical properties:

  • Appearance: White to off-white solid powder.
  • Density: Approximately 1.4±0.1g/cm31.4\pm 0.1\,g/cm^3.
  • Boiling Point: 649.5±65.0°C649.5\pm 65.0\,°C at 760 mmHg.
  • Flash Point: 346.6±34.3°C346.6\pm 34.3\,°C.
  • LogP (Partition Coefficient): 2.792.79, indicating moderate lipophilicity which aids in oral bioavailability .
Applications

Amuvatinib hydrochloride has diverse applications in scientific research and medicine:

  • Cancer Research: Used to study the effects of multi-targeted tyrosine kinase inhibition on various cancer types.
  • Therapeutic Potential: Investigated for its efficacy in treating solid tumors and small cell lung carcinoma.
  • Biochemical Studies: Serves as a model compound for exploring signaling pathways related to tyrosine kinases and DNA repair mechanisms.
  • Pharmaceutical Development: Plays a role in developing new formulations and drug delivery systems aimed at enhancing therapeutic efficacy .
Mechanistic Pharmacology of Amuvatinib Hydrochloride

Tyrosine Kinase Inhibition Dynamics

Amuvatinib hydrochloride (MP470 hydrochloride) is a multi-targeted tyrosine kinase inhibitor with potent activity against several oncogenic receptors, including c-MET, c-RET, and mutant forms of c-KIT, PDGFRα, and FLT3 [1] [8]. Its broad-spectrum inhibition disrupts critical signaling cascades in cancer cells, particularly those driving proliferation, survival, and metastasis.

Structural Basis for c-MET and c-RET Inhibition

The inhibitory activity of amuvatinib against c-MET (hepatocyte growth factor receptor) and c-RET stems from its competitive binding at the ATP-binding site of these receptors. c-MET features a distinctive hinge region within its kinase domain, where amuvatinib forms hydrogen bonds with key residues (e.g., Met1160) and hydrophobic interactions with the glycine-rich loop, stabilizing the inactive conformation [5] [8]. Similarly, for c-RET—a receptor implicated in thyroid and lung cancers—amuvatinib exploits the pre-organized active kinase conformation, independent of phosphorylation status. Structural studies reveal that amuvatinib’s quinazoline core occupies the hydrophobic pocket adjacent to the ATP-binding site, while its benzodioxol group sterically hinders activation loop mobility [10]. This dual-targeting capability is quantified by IC₅₀ values of <100 nM for both kinases, significantly impairing downstream effectors like ERK and AKT [3] [8].

Mutant-Specific Targeting of c-KIT, PDGFR, and FLT3

Amuvatinib demonstrates enhanced efficacy against gain-of-function mutants of c-KIT (e.g., D816V), PDGFRα (e.g., D842V), and FLT3 (e.g., ITD mutations). These mutants commonly exhibit constitutive kinase activation and resistance to first-generation inhibitors. The drug’s piperazinecarbothioamide moiety enables flexible interactions with the destabilized activation loops of mutant kinases [1] [6]. For instance:

  • c-KIT D816V: This mutation in the activation loop reduces imatinib binding affinity. Amuvatinib overcomes this by forming salt bridges with Asp810 and hydrophobic contacts with Val817, achieving IC₅₀ values ~10-fold lower than wild-type c-KIT [6].
  • FLT3-ITD: Internal tandem duplication mutants cause ligand-independent dimerization. Amuvatinib disrupts juxtamembrane domain stability, suppressing autophosphorylation (IC₅₀ = 20–50 nM) [1].
  • PDGFRα D842V: This gatekeeper mutation enlarges the ATP-binding pocket. Amuvatinib’s benzofuropyrimidine group fills this space, inhibiting kinase activity at nanomolar concentrations [5].

Table 1: Kinase Inhibition Profile of Amuvatinib Hydrochloride

Target KinaseMutant FormIC₅₀ (nM)Biological Consequence
c-METWild-type35Inhibition of HGF-induced invasion
c-RETWild-type28Blockade of GDNF signaling
c-KITD816V60Reduced stem cell survival
PDGFRαD842V45Suppression of stromal proliferation
FLT3ITD50Impaired myeloid cell growth

Data compiled from [1] [5] [6]

Modulation of DNA Damage Repair Pathways

Beyond kinase inhibition, amuvatinib disrupts DNA damage response (DDR) machinery, sensitizing cancer cells to genotoxic stressors. This dual mechanism exploits the genomic instability inherent in many malignancies [1] [2].

Rad51 Suppression and Homologous Recombination Disruption

Amuvatinib downregulates Rad51, a critical recombinase essential for homologous recombination (HR) repair of double-strand DNA breaks. Rad51 suppression occurs at both transcriptional and post-translational levels:

  • Transcriptional repression: Amuvatinib inhibits the PI3K/AKT pathway, reducing NF-κB-mediated RAD51 gene expression [1] [4].
  • Filament destabilization: The drug binds directly to Rad51’s ATPase domain, impairing its ability to form nucleoprotein filaments on single-stranded DNA—a prerequisite for strand invasion during HR [1] [7].

This dual action decreases Rad51 foci formation by >70% in treated cells, quantified via immunofluorescence assays in NSCLC and small-cell lung carcinoma models [1] [3]. Consequently, HR-deficient cells accumulate unrepaired DNA lesions, leading to synthetic lethality in tumors with pre-existing DDR defects (e.g., ATM or BRCA1/2 mutations) [2] [7].

Table 2: DNA Repair Mechanisms Targeted by Amuvatinib

DNA Repair PathwayKey Component AffectedAmuvatinib’s ActionFunctional Outcome
Homologous Recombination (HR)Rad51 nucleoprotein filamentSuppression of filament assemblyUnrepaired double-strand breaks
Non-Homologous End Joining (NHEJ)DNA-PKcsIndirect impairment via kinase inhibitionReduced error-prone repair
Base Excision Repair (BER)APE1Not directly targeted
Nucleotide Excision Repair (NER)ERCC1Not directly targeted

Adapted from [1] [2] [4]

Synergistic Interaction with DNA-Damaging Chemotherapeutics

Amuvatinib enhances the cytotoxicity of DNA-damaging agents (e.g., platinum drugs, topoisomerase inhibitors) through three mechanisms:

  • Replication fork stalling: By suppressing Rad51, amuvatinib prevents stabilization of stalled replication forks, converting single-strand breaks into irreversible double-strand breaks during chemotherapy exposure [2] [7].
  • PARP trapping: Combined with PARP inhibitors, amuvatinib synergistically increases PARP-1 chromatin retention, creating cytotoxic DNA lesions that overwhelm alternative repair pathways like alt-EJ [7].
  • Cell cycle checkpoint override: Amuvatinib’s inhibition of CHK1 phosphorylation disrupts S/G₂ arrest, forcing cells with DNA damage into premature mitosis—a process termed "mitotic catastrophe" [1] [4].

Preclinical studies demonstrate 3–5 fold reductions in IC₅₀ for cisplatin and etoposide when combined with amuvatinib in solid tumor models. This synergy is particularly pronounced in ATM-deficient pancreatic cancers, where amuvatinib-based triple therapy (PARP + ATR + DNA-PKcs inhibition) achieves long-term tumor control [7].

Table 3: Synergistic Combinations of Amuvatinib with DNA-Targeting Agents

Combination AgentCancer ModelSynergy Score (CI Value)Mechanistic Basis
CisplatinNSCLC spheroids0.3 (Strong synergy)Rad51 suppression → impaired HR
Olaparib (PARPi)PDAC xenografts0.4PARP trapping → replication fork collapse
EtoposideSCLC cell lines0.5Topoisomerase II poisoning → DSBs
IrinotecanColorectal PDX0.6Stabilized topoisomerase I-DNA cleavage complexes

CI = Combination Index; Data from [1] [3] [7]

Compounds Mentioned:

  • Amuvatinib hydrochloride
  • Crizotinib
  • Cabozantinib
  • Imatinib
  • Olaparib
  • Cisplatin
  • Etoposide
  • Irinotecan

Properties

CAS Number

1055986-67-8

Product Name

Amuvatinib hydrochloride

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride

Molecular Formula

C23H22ClN5O3S

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H

InChI Key

IKQFRXPMBGQJGE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl

Solubility

Soluble in DMSO

Synonyms

MP470 Hydrochloride; MP-470 Hydrochloride; MP 470 Hydrochloride; MP470 HCl; MP-470 HCl; MP 470 HCl; Amuvatinib HCl; Amuvatinib Hydrochloride

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl

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